

# Technical Support Center: Regioselective Functionalization of 4,5-Dimethoxypyridin-3-amine

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## Compound of Interest

Compound Name: 4,5-Dimethoxypyridin-3-amine

CAS No.: 1087659-17-3

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From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the regioselective functionalization of **4,5-dimethoxypyridin-3-amine**. This molecule, a densely functionalized pyridine derivative, presents a unique and often formidable set of challenges for the synthetic chemist. Its value as a scaffold in medicinal chemistry and materials science is clear, but its successful manipulation requires a nuanced understanding of its electronic and steric properties. The inherent competition between multiple reactive sites—the nucleophilic amine, the pyridine nitrogen, and the C-H bonds at the C2 and C6 positions—is the central problem we aim to address.

This guide is structured from our field-proven experience to move beyond simple protocols. We will delve into the causality behind experimental choices, provide robust troubleshooting frameworks for when things go awry, and offer validated, step-by-step procedures for key transformations. Our goal is to equip you with the predictive power to design and execute successful experiments, transforming potential frustration into synthetic success.

## Section 1: The Reactivity Landscape of 4,5-Dimethoxypyridin-3-amine

Understanding the inherent reactivity of the starting material is the bedrock of successful regioselective synthesis. The pyridine core is electron-deficient, which influences its C-H functionalization.<sup>[1]</sup> However, this is modulated by three powerful electron-donating groups (EDGs): the C3-amine and two methoxy substituents. This creates a complex electronic environment where multiple positions are activated.

Key Reactive Sites:

- **N3-Amine:** The primary amine is the most nucleophilic site on the molecule, making it the default target for electrophiles like acyl chlorides, alkyl halides, and isocyanates. It is also the primary site for transition-metal-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.<sup>[2][3]</sup>
- **C2-Position:** This position is ortho to both the ring nitrogen and the powerful C3-amino directing group. It is the most sterically accessible and electronically activated C-H bond, making it a prime candidate for Directed ortho-Metalation (DoM) and certain electrophilic aromatic substitutions.
- **C6-Position:** This position is ortho to the ring nitrogen and the C5-methoxy group. While also activated, it is generally less reactive than the C2 position due to the weaker directing ability of the methoxy group compared to the amine. However, it remains a competitive site in many reactions.<sup>[4][5]</sup>
- **N1-Pyridine Nitrogen:** The lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to metal catalysts or reagents. This coordination can influence the regiochemical outcome of reactions by altering the electronic landscape of the ring or by sterically blocking adjacent sites.

Caption: Reactivity map of **4,5-dimethoxypyridin-3-amine**.

## Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single biggest challenge when working with this molecule?

A: The primary challenge is achieving absolute regioselectivity. You are constantly battling the competition between N-functionalization at the amine and C-H functionalization at the C2 or C6 positions. Standard reaction conditions often yield mixtures that are difficult to separate. The key to success is to strategically enhance the reactivity of one site while temporarily deactivating the others.

Q2: How can I favor N-functionalization over C-H functionalization?

A: Generally, reactions with common electrophiles under basic or neutral conditions will favor attack at the more nucleophilic N3-amine.

- For Acylation/Sulfonylation: Use a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent (e.g., DCM, THF) at 0 °C to room temperature. The amine's nucleophilicity is sufficient to drive the reaction without needing harsh conditions that might promote C-H activation.
- For Alkylation: This can be trickier as over-alkylation is possible. Using a mild base like  $K_2CO_3$  or  $Cs_2CO_3$  in a polar aprotic solvent (e.g., DMF, acetonitrile) can promote selective mono-N-alkylation.
- For Buchwald-Hartwig Amination: This reaction is specifically designed for C-N bond formation and will selectively occur at the amine.<sup>[2]</sup> The choice of palladium precursor, ligand, and base is crucial for success with this electron-rich heterocyclic amine.<sup>[6][7]</sup>

Q3: Is it possible to perform a Sandmeyer reaction on the 3-amino group? What are the risks?

A: Yes, a Sandmeyer reaction is theoretically possible, but it comes with significant risks for this particular substrate. The classical Sandmeyer reaction requires the formation of a diazonium salt under strongly acidic and oxidizing conditions (e.g.,  $NaNO_2$ , aq. HCl).<sup>[8][9][10]</sup>

- Risk of Decomposition: The electron-rich pyridine ring, activated by two methoxy groups, is highly susceptible to degradation and polymerization under strong acid.
- Risk of Unwanted Side Reactions: The methoxy groups could be cleaved under harsh acidic conditions.

- **Poor Diazotization:** The pyridine nitrogen can be protonated, which deactivates the ring and may interfere with the diazotization of the adjacent amino group. If you must replace the amine, consider alternative modern deaminative functionalization methods that proceed under milder, non-acidic conditions.

Q4: How can I activate the pyridine N1-nitrogen (e.g., form an N-oxide)?

A: Forming the N-oxide is a common strategy to alter the reactivity of a pyridine ring. However, for this substrate, it is challenging. The primary C3-amine is more nucleophilic and more susceptible to oxidation than the sterically hindered and electronically deactivated pyridine nitrogen. Selective N-oxidation of the pyridine ring in the presence of an amine is a known challenge.<sup>[11]</sup> Any attempt with common oxidants (e.g., m-CPBA, H<sub>2</sub>O<sub>2</sub>) will likely result in a complex mixture of products, including oxidation of the amine. A protection strategy for the amine (e.g., as a Boc-carbamate or an amide) is mandatory before attempting N-oxidation of the pyridine ring.

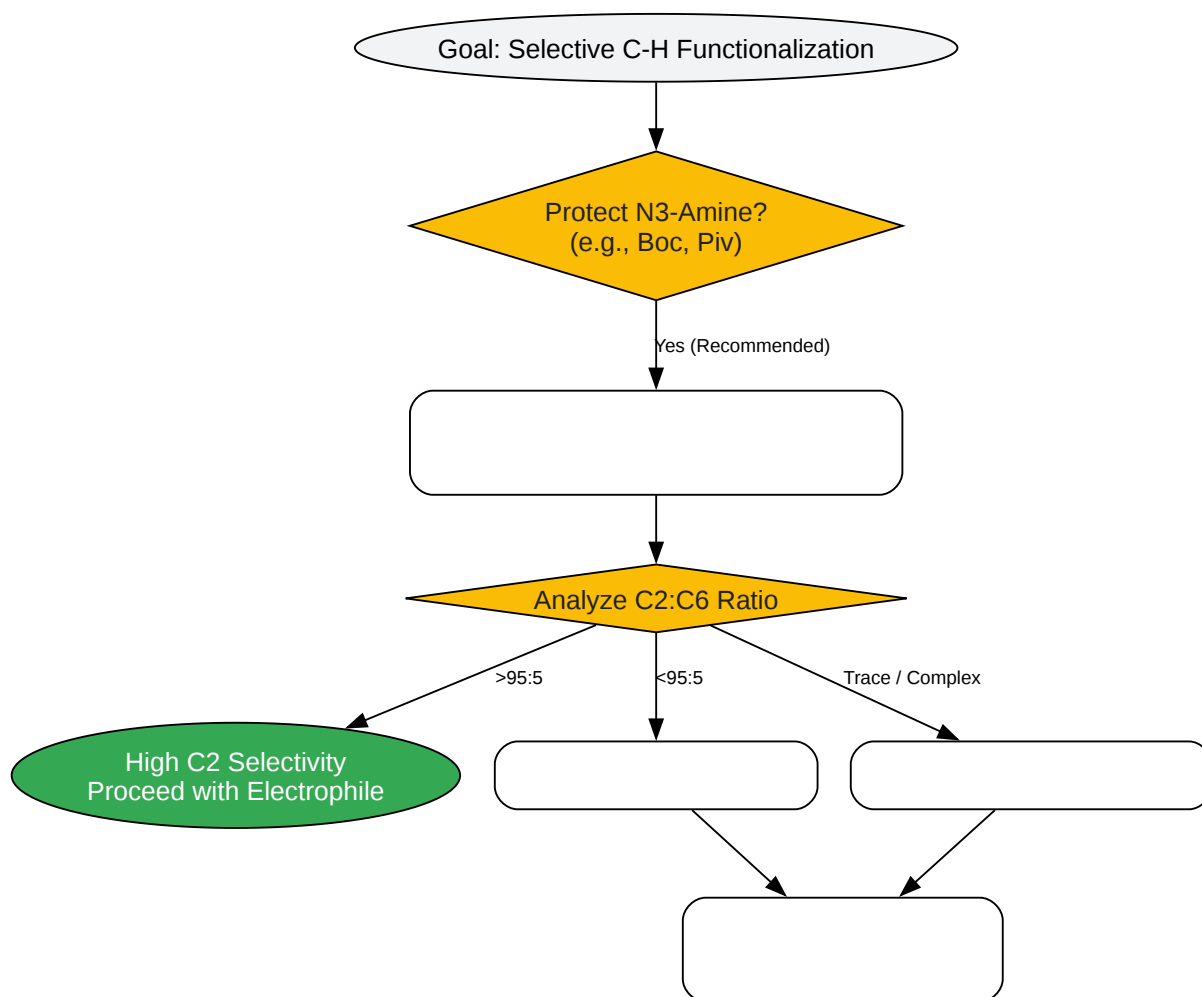
## Section 3: Troubleshooting Guide: Common Experimental Issues & Solutions

### N-Functionalization Reactions

Problem	Potential Causes	Troubleshooting & Optimization Strategies
Low yield in Buchwald-Hartwig amination with an aryl halide.	<p>1. Catalyst Inhibition: The pyridine nitrogen and the amine can act as bidentate ligands, poisoning the palladium catalyst. 2. Incorrect Ligand Choice: Standard ligands like PPh<sub>3</sub> may not be effective for this electron-rich, potentially chelating substrate. [6] 3. Base Incompatibility: The chosen base (e.g., NaOtBu) may be too strong, causing decomposition of the starting material or product.</p>	<p>1. Switch to Bulky Ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos). These ligands promote faster reductive elimination, which is often the rate-limiting step, and their steric bulk can disfavor catalyst inhibition.[6] 2. Use a Weaker Base: Consider using a weaker inorganic base like Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>. This may require higher reaction temperatures or longer reaction times but can significantly improve substrate stability. 3. Screen Palladium Precursors: While Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(OAc)<sub>2</sub> are common, pre-formed catalysts (e.g., XPhos Pd G3) can sometimes offer better performance by ensuring a consistent Pd:ligand ratio.</p>
Mixture of N-acylated and C-acylated products (Friedel-Crafts type).	<p>The reaction conditions (e.g., using a Lewis acid catalyst) are too harsh, promoting electrophilic substitution on the highly activated pyridine ring (likely at C2).</p>	<p>1. Avoid Lewis Acids: Do not use catalysts like AlCl<sub>3</sub>. 2. Use Milder Conditions: Perform the acylation at 0 °C or lower with a non-nucleophilic organic base (e.g., TEA, DIPEA). 3. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acylating</p>

agent to minimize side reactions.

## C-H Functionalization & Metalation



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Caption: Decision workflow for C-H functionalization.

Problem	Potential Causes	Troubleshooting & Optimization Strategies
Directed ortho-Metalation (DoM) gives a mixture of C2 and C6 lithiated species.	<p>1. Competing Directing Groups: The N3-amine (or its protected form) directs to C2, while the C5-methoxy group can weakly direct to C6. The C4-methoxy can also influence the acidity of adjacent protons. [12]</p> <p>2. Base is Too Small/Reactive: A highly reactive base like n-BuLi may not be selective enough.</p> <p>3. Temperature is Too High: Allowing the reaction to warm can cause the lithiated intermediate to equilibrate, leading to mixtures.</p>	<p>1. Protect the Amine: The free amine can complicate lithiation. Protecting it as a pivaloyl (Piv) or carbamate (Boc) group provides a much more effective and sterically demanding directing group, strongly favoring C2.</p> <p>2. Use a Hindered Base: Use a bulkier base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). [12] These bases are more likely to be directed by the bulky protected amine at C3, enhancing C2 selectivity.[4][5]</p> <p>3. Maintain Low Temperature: Keep the reaction strictly at -78 °C during lithiation and electrophile quench to prevent scrambling.</p>
Electrophilic bromination (e.g., with NBS) is unselective.	The pyridine ring is highly activated at multiple positions by three EDGs, leading to poor regiocontrol with standard electrophiles.	<p>1. Protect the Amine: As with DoM, protecting the amine is the first step. This moderates its activating effect and adds steric bulk around the C2 position.</p> <p>2. Use Bulky Reagents/Conditions: Consider using a bulkier brominating source or running the reaction at very low temperatures to favor kinetic control at the most accessible</p>

C2 position. 3. Alternative Strategy: The most reliable method is often indirect: perform a highly regioselective DoM at C2 (as described above) and quench with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane.

Suzuki coupling of a C2- or C6-bromo derivative is sluggish.

1. Catalyst Poisoning: The unprotected N3-amine or the N1-pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.<sup>[13]</sup>
2. Difficult Oxidative Addition: C-Br bonds on electron-rich pyridines can be surprisingly resistant to oxidative addition.

1. Protect the Amine: A Boc or other suitable protecting group on the N3-amine is highly recommended to prevent catalyst inhibition.
2. Use an Electron-Rich Ligand: Employ ligands that facilitate oxidative addition, such as bulky biarylphosphines (XPhos, SPhos) or N-heterocyclic carbenes (NHCs).
3. Choose an Appropriate Base: A combination of Pd(OAc)<sub>2</sub>/SPhos with K<sub>3</sub>PO<sub>4</sub> in a solvent system like Dioxane/H<sub>2</sub>O is a robust starting point for challenging pyridine couplings.

## Section 4: Validated Experimental Protocols

### Protocol 4.1: Selective N-Boc Protection of 4,5-Dimethoxypyridin-3-amine

This protocol is foundational for enabling selective C-H functionalization by masking the highly reactive amine.

Materials:

- **4,5-Dimethoxypyridin-3-amine** (1.0 eq)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add **4,5-dimethoxypyridin-3-amine** and anhydrous DCM (approx. 0.1 M concentration).
- Cool the resulting solution to 0 °C using an ice-water bath.
- Add triethylamine via syringe, followed by the dropwise addition of a solution of Boc<sub>2</sub>O in a small amount of DCM over 15 minutes.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, quench the reaction with the addition of saturated aqueous NaHCO<sub>3</sub> solution.
- Transfer the mixture to a separatory funnel and extract with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure tert-butyl (4,5-dimethoxypyridin-3-yl)carbamate.

## Protocol 4.2: Regioselective C2-Bromination via Directed Metalation

This protocol leverages the directing power of the Boc group to achieve highly selective bromination at the C2 position.

Prerequisite: The starting material must be N-Boc protected as per Protocol 4.1.

Materials:

- tert-butyl (4,5-dimethoxypyridin-3-yl)carbamate (1.0 eq)
- n-Butyllithium (n-BuLi) (1.2 eq, solution in hexanes)
- Tetrahydrofuran (THF), anhydrous
- 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.3 eq)

Procedure:

- To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add the N-Boc protected starting material and anhydrous THF (approx. 0.1 M).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-BuLi dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
- In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in anhydrous THF.
- Add the solution of the bromine source dropwise to the lithiated pyridine solution at -78 °C. The dark color of the anion should dissipate upon addition.
- Stir at -78 °C for an additional 30 minutes after the addition is complete.
- Quench the reaction at -78 °C by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify by column chromatography (Hexanes/Ethyl Acetate) to afford the desired tert-butyl (2-bromo-4,5-dimethoxypyridin-3-yl)carbamate.

## References

- Mongin, F., & Quéguiner, G. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? *The Journal of Organic Chemistry*, 66(20), 6955-6962. [[Link](#)]
- Cid, J., & Zhou, J. (2021). Regioselective Suzuki–Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. *The Journal of Organic Chemistry*. [[Link](#)]
- Mongin, F., & Quéguiner, G. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? *The Journal of Organic Chemistry*, 66(20), 6955-6962. [[Link](#)]
- Gündüz, M. G., & Gürbüz, N. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. *HETEROCYCLES*, 91(3), 479. [[Link](#)]
- Powers, D. C., & Ritter, T. (2011). N-Amino Pyridinium Salts in Organic Synthesis. *Israel Journal of Chemistry*, 51(8-9), 949-960. [[Link](#)]
- Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. *Angewandte Chemie International Edition*. [[Link](#)]
- Khatun, N., et al. (2023). Challenges in the functionalization of pyridines. *Asian Journal of Organic Chemistry*. [[Link](#)]
- Tsai, A. S., & Bergman, R. G. (2012). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. *Organic Letters*, 14(12), 3142-3145. [[Link](#)]
- Muthusamy, S., & Gunanathan, C. (2021). Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. *ChemistrySelect*, 6(31), 8089-8093. [[Link](#)]

- Steel, P. J., & Tidwell, J. H. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. *The Journal of Organic Chemistry*, 70(22), 8887-8894. [[Link](#)]
- Ostrowski, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. *Beilstein Journal of Organic Chemistry*, 14, 2299-2306. [[Link](#)]
- Quéguiner, G., & Mongin, F. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? *The Journal of Organic Chemistry*. [[Link](#)]
- Ramesh, R., et al. (2013). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. *Tetrahedron Letters*, 54(1), 122-126. [[Link](#)]
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [[Link](#)]
- Knochel, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. *Angewandte Chemie International Edition*, 57(38), 12349-12353. [[Link](#)]
- Knochel, P., et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. *ChemRxiv*. [[Link](#)]
- Connolly, S., et al. (2002). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. *Journal of Medicinal Chemistry*, 45(11), 2269-2278. [[Link](#)]
- Manoso, A. S., & DeShong, P. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. *Synthesis*, 2007(14), 2187-2190. [[Link](#)]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [[Link](#)]

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Reagent Guides. [[Link](#)]
- Powers, D. C., & Ritter, T. (2012). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. *Nature Communications*, 3, 1193. [[Link](#)]
- Knochel, P., et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. *ChemRxiv*. [[Link](#)]
- White, M. C., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. *Journal of the American Chemical Society*, 140(10), 3569-3573. [[Link](#)]
- Studer, A., et al. (2023). meta-Selective C–H Functionalization of Pyridines. *Angewandte Chemie International Edition*, 62(21), e202302941. [[Link](#)]
- Bori, I. D., et al. (2021). Preparation of substituted alkoxy pyridines via directed metalation and metal-halogen exchange. *Arkivoc*, 2021(5), 57-72. [[Link](#)]
- Wikipedia contributors. (2024). Sandmeyer reaction. *Wikipedia, The Free Encyclopedia*. [[Link](#)]
- Wang, C., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. *Molecules*, 28(13), 5082. [[Link](#)]
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. *Molecular Diversity*, 25(4), 2533-2555. [[Link](#)]
- Studer, A., et al. (2023). meta-Selective C-H Arylation of Pyridines and Isoquinolines through Bench-Stable Dearomatized Intermediates. *Angewandte Chemie International Edition*. [[Link](#)]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. *Organic Chemistry Portal*. [[Link](#)]
- Studer, A., et al. (2023). meta-Selective C–H Functionalization of Pyridines. *Angewandte Chemie International Edition*. [[Link](#)]
- Studer, A., et al. (2023). meta-Selective C-H Functionalization of Pyridines. *Semantic Scholar*. [[Link](#)]

- Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. *Nature*, 598(7881), 454-459. [[Link](#)]
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. *Master Organic Chemistry*. [[Link](#)]

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## Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. Buchwald–Hartwig amination - Wikipedia](https://en.wikipedia.org/wiki/Buchwald-Hartwig_amination) [[en.wikipedia.org](https://en.wikipedia.org)]
- [3. Buchwald-Hartwig Amination - Wordpress](https://reagents.acsgcipr.org/buchwald-hartwig-amination) [[reagents.acsgcipr.org](https://reagents.acsgcipr.org)]
- [4. pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- [5. pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- [6. pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- [7. Buchwald-Hartwig Cross Coupling Reaction](https://organic-chemistry.org/buchwald-hartwig-cross-coupling-reaction) [[organic-chemistry.org](https://organic-chemistry.org)]
- [8. Sandmeyer reaction - Wikipedia](https://en.wikipedia.org/wiki/Sandmeyer_reaction) [[en.wikipedia.org](https://en.wikipedia.org)]
- [9. Deaminative chlorination of aminoheterocycles - PMC](https://pubmed.ncbi.nlm.nih.gov/21111111/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [10. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
- [11. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC](https://pubmed.ncbi.nlm.nih.gov/21111111/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [12. triggered.stanford.clockss.org](https://triggered.stanford.clockss.org) [[triggered.stanford.clockss.org](https://triggered.stanford.clockss.org)]
- [13. pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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